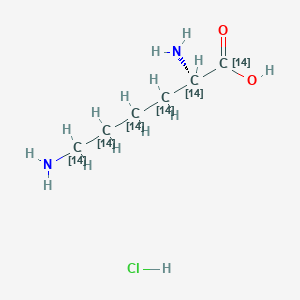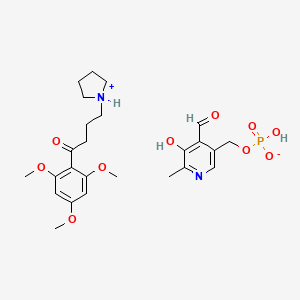
Buflomedil pyridoxalphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Buflomedil pyridoxal phosphate is a compound that combines buflomedil, a vasodilator, with pyridoxal phosphate, the active form of vitamin B6. This compound is used in various medical applications, particularly for its vasodilatory properties and its role in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridoxal phosphate involves several steps. Initially, phenetidine is added to a pyridoxal solution to generate a pyridoxal Schiff base. This Schiff base is then dissolved in an ionic liquid, followed by the addition of polyphosphoric acid. The reaction mixture is stirred, cooled, and the resulting solids are filtered to obtain pyridoxal 5’-phosphate Schiff base. Finally, hydrolysis purification is performed to yield pyridoxal 5’-phosphate .
Industrial Production Methods
Industrial production methods for buflomedil pyridoxal phosphate typically involve controlled-release preparations. These preparations are made by combining buflomedil pyridoxal phosphate with appropriate auxiliary materials to achieve the desired release profile .
Chemical Reactions Analysis
Types of Reactions
Buflomedil pyridoxal phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Pyridoxal phosphate, a component of the compound, is involved in over 100 different reactions in human metabolism, primarily in amino acid biosynthetic and degradation pathways .
Common Reagents and Conditions
Common reagents used in reactions involving pyridoxal phosphate include enzymes that facilitate transamination, decarboxylation, deamination, and racemization reactions. These reactions often occur under physiological conditions, with the presence of specific enzymes acting as catalysts .
Major Products Formed
The major products formed from reactions involving pyridoxal phosphate include various amino acids and their derivatives. For example, in transamination reactions, the amino group of an amino acid is transferred to an acceptor molecule, resulting in the formation of a new amino acid .
Scientific Research Applications
Buflomedil pyridoxal phosphate has several scientific research applications across various fields:
Mechanism of Action
Buflomedil exerts its effects by inhibiting calcium channels, reducing calcium influx, and attenuating vascular tone. Pyridoxal phosphate, on the other hand, acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. The combination of these two components allows for a synergistic effect, enhancing the overall therapeutic efficacy of the compound .
Comparison with Similar Compounds
Buflomedil pyridoxal phosphate can be compared with other compounds that contain pyridoxal phosphate or similar vasodilatory agents:
Pyridoxine (Vitamin B6): Pyridoxine is another form of vitamin B6 that can be converted to pyridoxal phosphate.
Pyridoxamine: Similar to pyridoxal phosphate, pyridoxamine is involved in amino acid metabolism but does not possess the same vasodilatory effects.
Other Vasodilators: Compounds like nifedipine and amlodipine are also used as vasodilators but do not have the metabolic benefits provided by pyridoxal phosphate.
Buflomedil pyridoxal phosphate stands out due to its dual functionality, offering both vasodilatory and metabolic benefits, making it a unique and valuable compound in various scientific and medical applications.
Properties
Molecular Formula |
C25H35N2O10P |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl hydrogen phosphate;4-pyrrolidin-1-ium-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one |
InChI |
InChI=1S/C17H25NO4.C8H10NO6P/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18;1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14/h11-12H,4-10H2,1-3H3;2-3,11H,4H2,1H3,(H2,12,13,14) |
InChI Key |
PFDMMTLRXJOJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)[O-].COC1=CC(=C(C(=C1)OC)C(=O)CCC[NH+]2CCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
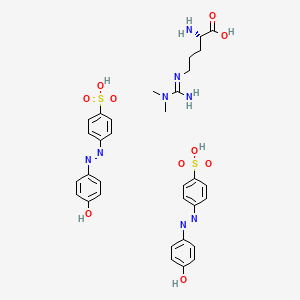
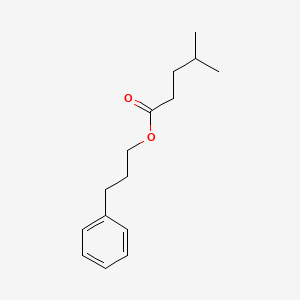
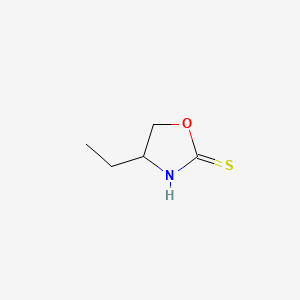
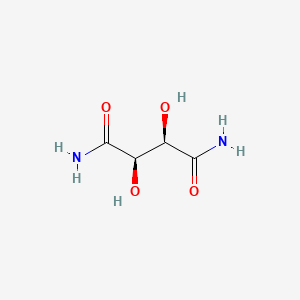
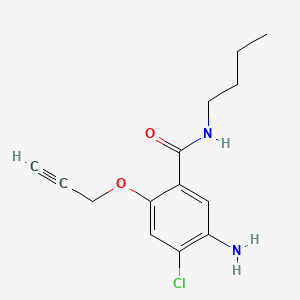
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
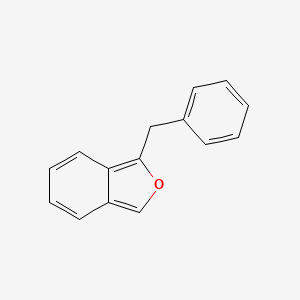
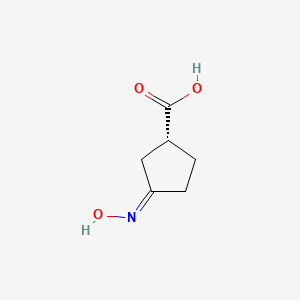



![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
